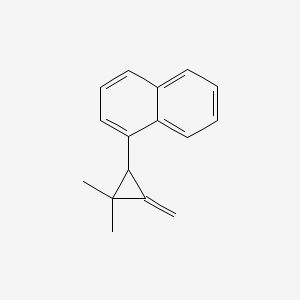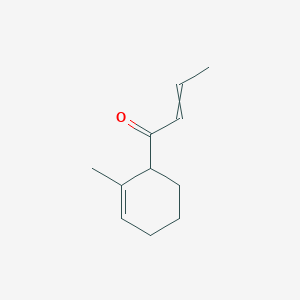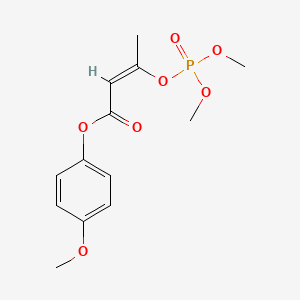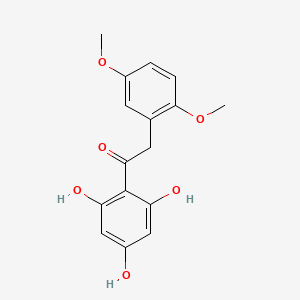
2-(2,5-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one is an organic compound that belongs to the class of phenyl ethanones. This compound is characterized by the presence of methoxy and hydroxy groups attached to the phenyl rings. Such compounds are often studied for their potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and 2,4,6-trihydroxyacetophenone.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Efficient Purification: Implementing efficient purification methods like continuous chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
2-(2,5-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2,5-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one involves:
Molecular Targets: The compound may interact with various molecular targets, including enzymes and receptors.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
類似化合物との比較
Similar Compounds
2-(2,5-Dimethoxyphenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one: Lacks one hydroxy group compared to the target compound.
2-(2,5-Dimethoxyphenyl)-1-(2,6-dihydroxyphenyl)ethan-1-one: Has a different position of hydroxy groups on the phenyl ring.
2-(2,5-Dimethoxyphenyl)-1-(3,4,5-trihydroxyphenyl)ethan-1-one: Has hydroxy groups in different positions on the phenyl ring.
Uniqueness
2-(2,5-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one is unique due to the specific arrangement of methoxy and hydroxy groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
65568-07-2 |
|---|---|
分子式 |
C16H16O6 |
分子量 |
304.29 g/mol |
IUPAC名 |
2-(2,5-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone |
InChI |
InChI=1S/C16H16O6/c1-21-11-3-4-15(22-2)9(5-11)6-12(18)16-13(19)7-10(17)8-14(16)20/h3-5,7-8,17,19-20H,6H2,1-2H3 |
InChIキー |
QCBAUJPHTDEXIB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)CC(=O)C2=C(C=C(C=C2O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



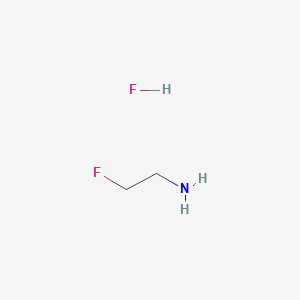
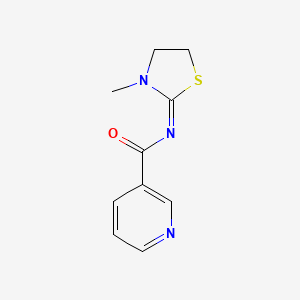

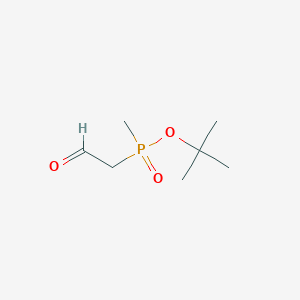
![[1-(2-Methylpropane-2-sulfonyl)ethyl]benzene](/img/structure/B14493582.png)
![2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol](/img/structure/B14493587.png)
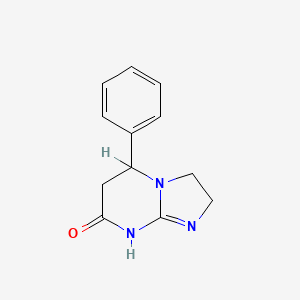
![3-Nitro-2,4,5-tris[(2,4,6-trimethylphenyl)sulfanyl]thiolane](/img/structure/B14493614.png)

![{1-[(Hydrazinylmethylidene)amino]propyl}phosphonic acid](/img/structure/B14493635.png)
